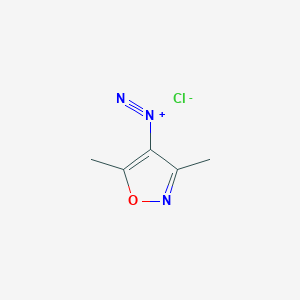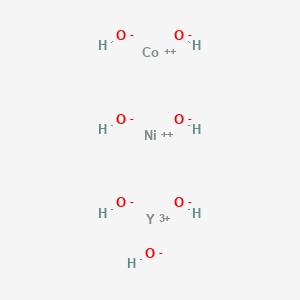
Cobalt(2+) nickel(2+) yttrium hydroxide (1/1/1/7)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+) nickel(2+) yttrium hydroxide (1/1/1/7) is a complex compound that combines the properties of cobalt, nickel, and yttrium hydroxides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+) nickel(2+) yttrium hydroxide (1/1/1/7) typically involves the co-precipitation method. This process includes the simultaneous precipitation of cobalt, nickel, and yttrium hydroxides from their respective nitrate or chloride salts in an alkaline medium. The reaction is usually carried out at room temperature with constant stirring to ensure homogeneity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the precise control of reaction conditions such as temperature, pH, and concentration of reactants, ensuring consistent product quality. The solid-state urea flux synthesis method is also employed, where urea acts as a precipitating agent in the presence of metal nitrate hexahydrates .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(2+) nickel(2+) yttrium hydroxide (1/1/1/7) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced back to its original state or to lower oxidation states.
Substitution: Ligand exchange reactions can occur, where hydroxide ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various anions for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxides, hydroxides, and mixed-metal compounds. These products often exhibit enhanced electrochemical properties, making them suitable for applications in energy storage and catalysis .
Wissenschaftliche Forschungsanwendungen
Cobalt(2+) nickel(2+) yttrium hydroxide (1/1/1/7) has a wide range of scientific research applications:
Energy Storage: It is used as an electrode material in supercapacitors and batteries due to its high capacitance and stability.
Materials Science: It is employed in the synthesis of advanced materials with unique structural and electronic properties.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery and imaging.
Wirkmechanismus
The mechanism by which cobalt(2+) nickel(2+) yttrium hydroxide (1/1/1/7) exerts its effects is primarily through its electrochemical activity. The compound undergoes reversible redox reactions, facilitating electron transfer processes. This makes it an effective material for energy storage applications. The molecular targets and pathways involved include the active sites on the metal hydroxide surfaces, which interact with reactants to catalyze various reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nickel hydroxide: Commonly used in batteries and supercapacitors.
Cobalt hydroxide: Used as a catalyst and in battery electrodes.
Yttrium hydroxide: Known for its applications in materials science and catalysis.
Uniqueness
Cobalt(2+) nickel(2+) yttrium hydroxide (1/1/1/7) stands out due to its combination of properties from cobalt,
Eigenschaften
CAS-Nummer |
364589-07-1 |
|---|---|
Molekularformel |
CoH7NiO7Y |
Molekulargewicht |
325.58 g/mol |
IUPAC-Name |
cobalt(2+);nickel(2+);yttrium(3+);heptahydroxide |
InChI |
InChI=1S/Co.Ni.7H2O.Y/h;;7*1H2;/q2*+2;;;;;;;;+3/p-7 |
InChI-Schlüssel |
AXDAVXMGURJNSK-UHFFFAOYSA-G |
Kanonische SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Co+2].[Ni+2].[Y+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)
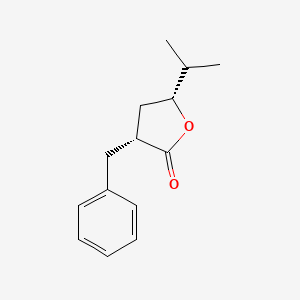

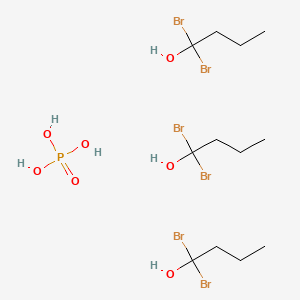

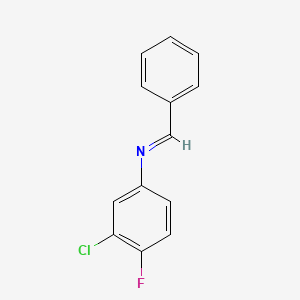
![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)

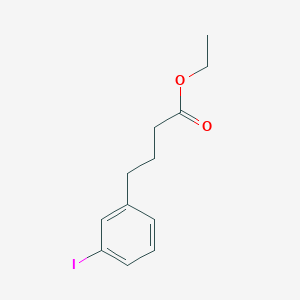
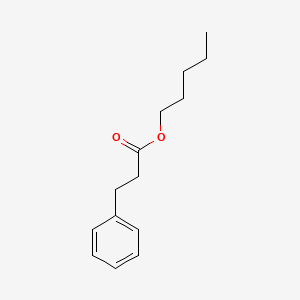
![4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14256983.png)
